(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a complex organic molecule featuring a benzothiazole ring substituted with a bromine atom, a piperazine ring, and an ethoxyphenyl group
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways, depending on their specific targets .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Piperazine Substitution: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzothiazole.
Methanone Formation: Finally, the piperazine-substituted benzothiazole is reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer .
Medicine
In medicine, the compound is being investigated for its anti-inflammatory properties. It has the potential to be developed into a therapeutic agent for treating inflammatory diseases and conditions .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. Its applications in material science are still being explored .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone)
Uniqueness
The uniqueness of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone lies in the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-26-16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)27-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTXCLHZNPCWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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